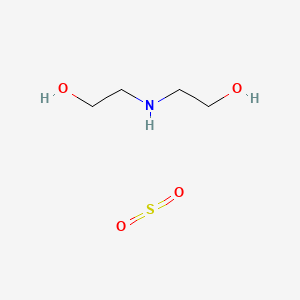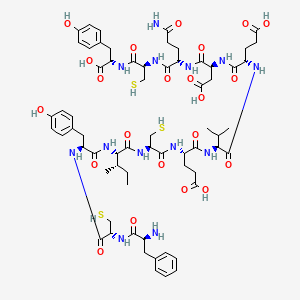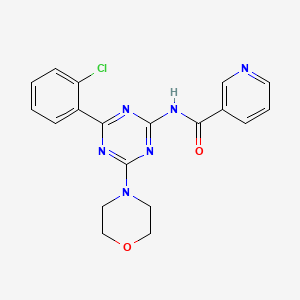
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a pyridinecarboxamide group, a chlorophenyl group, and a morpholinyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Morpholinyl Group: The morpholinyl group is attached through nucleophilic substitution reactions, typically involving morpholine and appropriate leaving groups.
Formation of the Pyridinecarboxamide Group: The final step involves the formation of the pyridinecarboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenated compounds, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-piperidinyl)-1,3,5-triazin-2-yl)-
- **3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-pyrrolidinyl)-1,3,5-triazin-2-yl)-
- **3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-piperazinyl)-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
85633-12-1 |
|---|---|
Molecular Formula |
C19H17ClN6O2 |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[4-(2-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c20-15-6-2-1-5-14(15)16-22-18(24-17(27)13-4-3-7-21-12-13)25-19(23-16)26-8-10-28-11-9-26/h1-7,12H,8-11H2,(H,22,23,24,25,27) |
InChI Key |
CBGXSCSSKFUPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


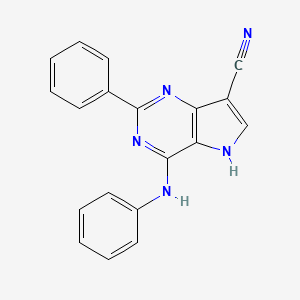
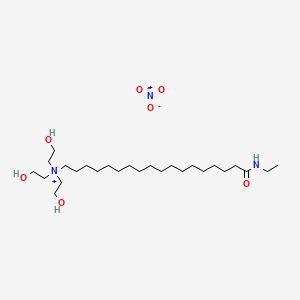
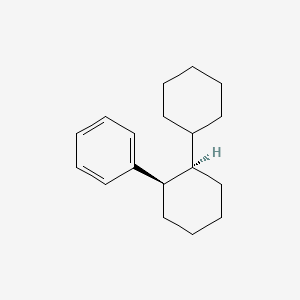
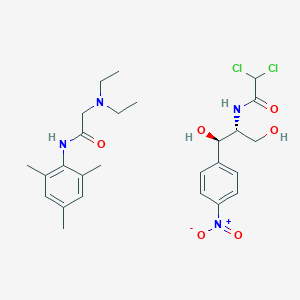
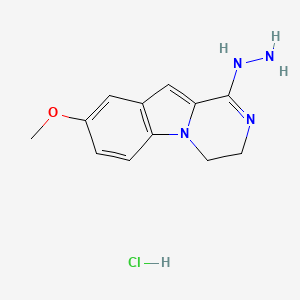
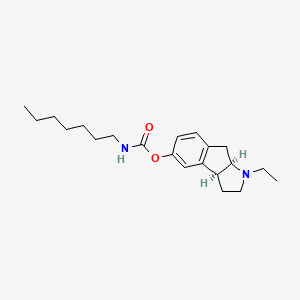
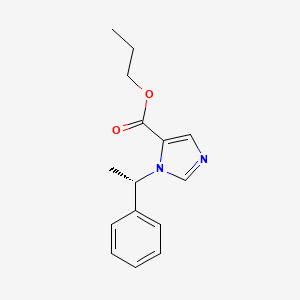
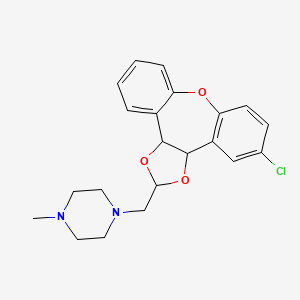
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
